Methyl 4-(((3-(4-fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate
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Overview
Description
Methyl 4-(((3-(4-fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate is a complex organic compound that belongs to the class of Schiff base esters. This compound is characterized by the presence of a 4-fluorophenyl group, a thioxo-1H-1,2,4-triazolyl moiety, and a benzoate ester group. Schiff bases are known for their versatile applications in various fields due to their unique chemical properties.
Preparation Methods
The synthesis of Methyl 4-(((3-(4-fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate involves a multi-step process. One common method includes the reaction of 4-fluoroaniline with an aldehyde derivative in the presence of ethanol as a solvent. The reaction mixture is refluxed with stirring for several hours, followed by filtration and evaporation of the solvent. The resulting product is then recrystallized from absolute ethanol to obtain the desired compound as a yellow solid .
Chemical Reactions Analysis
Methyl 4-(((3-(4-fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4-(((3-(4-fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of Methyl 4-(((3-(4-fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorophenyl and triazolyl groups contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Methyl 4-(((3-(4-fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate can be compared with other Schiff base esters, such as:
4-{[(4-fluorophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate: This compound also contains a fluorophenyl group and a benzoate ester but differs in the presence of a hexadecanoyloxy chain.
4-(((4-fluorophenyl)imino)methyl)phenyl 3-(4-chlorophenyl)acrylate: This compound has a similar imino group but includes a chlorophenyl acrylate moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
578746-67-5 |
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Molecular Formula |
C17H13FN4O2S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[3-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoate |
InChI |
InChI=1S/C17H13FN4O2S/c1-24-16(23)13-4-2-11(3-5-13)10-19-22-15(20-21-17(22)25)12-6-8-14(18)9-7-12/h2-10H,1H3,(H,21,25)/b19-10+ |
InChI Key |
UTINKGMTKURPKM-VXLYETTFSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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